Methyl 3-butyl-3-ethyl-2-isopropyloxirane-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-butyl-3-ethyl-2-(propan-2-yl)oxirane-2-carboxylate typically involves the reaction of appropriate alkyl halides with epoxide precursors under controlled conditions. One common method is the reaction of 3-butyl-3-ethyl-2-(propan-2-yl)oxirane with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-butyl-3-ethyl-2-(propan-2-yl)oxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as amines or thiols can open the ring and form new bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amines or thiol derivatives.
Scientific Research Applications
Methyl 3-butyl-3-ethyl-2-(propan-2-yl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-butyl-3-ethyl-2-(propan-2-yl)oxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The compound may also interact with specific enzymes or receptors, modulating their activity and resulting in various physiological responses.
Comparison with Similar Compounds
Methyl 3-butyl-3-ethyl-2-(propan-2-yl)oxirane-2-carboxylate can be compared with other similar compounds such as:
Methyl 3-butyl-2-(propan-2-yl)oxirane-2-carboxylate: Lacks the ethyl group, resulting in different chemical and biological properties.
Ethyl 3-butyl-3-ethyl-2-(propan-2-yl)oxirane-2-carboxylate: Contains an ethyl ester instead of a methyl ester, affecting its reactivity and applications.
The uniqueness of methyl 3-butyl-3-ethyl-2-(propan-2-yl)oxirane-2-carboxylate lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H24O3 |
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Molecular Weight |
228.33 g/mol |
IUPAC Name |
methyl 3-butyl-3-ethyl-2-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C13H24O3/c1-6-8-9-12(7-2)13(16-12,10(3)4)11(14)15-5/h10H,6-9H2,1-5H3 |
InChI Key |
DFNVYJRYTLKSGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C(O1)(C(C)C)C(=O)OC)CC |
Origin of Product |
United States |
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